molecular formula C16H15N3O3S B3016397 N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide CAS No. 946222-81-7

N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide

Cat. No. B3016397
CAS RN: 946222-81-7
M. Wt: 329.37
InChI Key: WMZFJZNGJYZLAA-UHFFFAOYSA-N
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Description

N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, cell proliferation, and apoptosis.

Scientific Research Applications

Phytotoxic Activity

Research on N,N-di,sec.butylaminobenzamides with various substitutions has demonstrated effective phytotoxicity, which could be applicable for the development of selective herbicides. These compounds exhibited selective phytotoxicity against certain weeds while showing low phytotoxicity against crop plants. This suggests that compounds with sec-butyl groups and specific substitutions could be designed for targeted weed control in agriculture (Baruffini et al., 1978).

Herbicide Activity

Studies on dimethylpropynylbenzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have shown potential agricultural utility as herbicides for controlling annual and perennial grasses. This indicates that structurally related compounds could be investigated for similar applications, focusing on agricultural benefits without harmful impacts on non-target plants (Viste et al., 1970).

Chemical Synthesis and Reactions

The cyclization of cyclic amides and azoles using a cyclopropylbismuth reagent, leading to N-cyclopropylated products, highlights the versatility of cyclopropyl groups in synthetic chemistry. This method could be explored further for synthesizing compounds with similar cyclopropyl functionalities, opening up new avenues in medicinal chemistry and drug development (Gagnon et al., 2007).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown due to the lack of research .

Mode of Action

The mode of action of this compound is also unknown . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-23-16-17-10(2)13(15(21)19(9)16)18-14(20)11-4-6-12(22-3)7-5-11/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZFJZNGJYZLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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